molecular formula C7H5BrClFO3S B2721208 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride CAS No. 2126161-35-9

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride

Cat. No.: B2721208
CAS No.: 2126161-35-9
M. Wt: 303.53
InChI Key: MRVCUOWEVVOJBX-UHFFFAOYSA-N
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Description

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5BrClFO3S and a molecular weight of 303.54 g/mol . It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzenesulfonyl chloride core. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 6-bromo-2-fluoro-3-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the substitution reaction .

Scientific Research Applications

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride is used extensively in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride include:

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and methoxy substituents on the benzenesulfonyl chloride core. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-bromo-2-fluoro-3-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO3S/c1-13-5-3-2-4(8)7(6(5)10)14(9,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVCUOWEVVOJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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